molecular formula C10H7NO2 B1611278 [1,3]Dioxolo[4,5-g]isoquinoline CAS No. 269-44-3

[1,3]Dioxolo[4,5-g]isoquinoline

Cat. No.: B1611278
CAS No.: 269-44-3
M. Wt: 173.17 g/mol
InChI Key: DWFDGERFICTFQW-UHFFFAOYSA-N
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Description

[1,3]Dioxolo[4,5-g]isoquinoline is a heterocyclic organic compound characterized by a fused ring system that includes a dioxole ring and an isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for [1,3]dioxolo[4,5-g]isoquinoline involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another method includes the Heck reaction starting from 2-(2-iodophenethyl)isoquinolin-1(2H)-one . These methods offer good yields and relatively simple procedures.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The Heck reaction, in particular, is well-suited for large-scale synthesis due to its efficiency and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

[1,3]Dioxolo[4,5-g]isoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,3]dioxolo[4,5-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]Dioxolo[4,5-g]isoquinoline is unique due to its fused dioxole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its potential in various applications.

Properties

IUPAC Name

[1,3]dioxolo[4,5-g]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFDGERFICTFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C=NC=CC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507867
Record name 2H-[1,3]Dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269-44-3
Record name 2H-[1,3]Dioxolo[4,5-g]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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